molecular formula C20H30O2 B207468 Abietic acid CAS No. 8050-09-7

Abietic acid

Cat. No.: B207468
CAS No.: 8050-09-7
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Mechanism of Action

Target of Action

Abietic acid primarily targets various cellular proteins and enzymes involved in inflammatory and cancer pathways. Key targets include IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway, and HDAC3 (histone deacetylase 3), which is involved in chromatin remodeling and gene expression .

Mode of Action

this compound interacts with its targets through hydrophobic interactions, as demonstrated by molecular docking and molecular dynamics simulations . By binding to IKKβ, this compound inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells. Its interaction with HDAC3 leads to changes in chromatin structure, affecting gene expression and further promoting anti-cancer effects .

Biochemical Pathways

This compound affects several biochemical pathways, including:

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, this compound’s action results in the inhibition of inflammatory pathways and induction of apoptosis in cancer cells. This leads to reduced inflammation and tumor growth. At the cellular level, it causes cell cycle arrest, increased ROS production, and activation of apoptotic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s efficacy and stability. For instance, its solubility and stability can be affected by the pH of the environment, with acidic or basic conditions potentially leading to degradation . Temperature variations can also impact its stability, with higher temperatures potentially causing decomposition . Additionally, the presence of other compounds, such as solvents or co-administered drugs, can affect its solubility and bioavailability .

This compound’s multifaceted mechanism of action and its interaction with various biochemical pathways make it a compound of significant interest for therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

: Wikipedia : Frontiers in Pharmacology : Frontiers in Pharmacology

Biochemical Analysis

Biochemical Properties

Abietic acid has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . It interacts with different molecular pathways, such as NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Cellular Effects

This compound has been found to have anticancer activities. It works against cancer through different molecular pathways, including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways . It also causes a gradual decrease in PI3K protein levels and significantly inhibits Akt activation in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has strong binding efficiency with the AchE and HDAC3 receptors, as indicated by Ligplot analysis and root mean square deviation analysis . In vitro tests with HeLa cells showed that this compound induces apoptosis in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

Its anticancer activities have been observed through different molecular mechanisms .

Dosage Effects in Animal Models

Its anticancer activities suggest potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Transport and Distribution

Its ability to interact with various molecular pathways suggests that it may be widely distributed within cells .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. Its ability to interact with various molecular pathways suggests that it may be localized in various subcellular compartments .

Properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
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InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
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Molecular Formula

C20H30O2
Record name ABIETIC ACID
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Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
Record name Abietic acid
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DSSTOX Substance ID

DTXSID7022047
Record name Abietic acid
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Molecular Weight

302.5 g/mol
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Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
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Boiling Point

482 °F at 9 mmHg (NTP, 1992)
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CAS No.

514-10-3, 8050-09-7, 15522-12-0
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Record name Abietic acid dimer
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
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Melting Point

343 to 345 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of 50 parts of xylene and 50 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this ws added dropwise a mixture of 45.6 parts of ethyl acrylate, 32.5 parts of methyl methacrylate, 10.3 parts of 2-hydroxyethyl acrylate, 11.6 parts of acrylic acid and 1.5 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish H having 49.8% solids, a viscosity of 12.9 poise and a resin acid number of 90 was obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 40 parts of xylene and 40 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 65.7 parts of ethyl acrylate, 15 parts of cyclohexyl methacrylate, 19.3 parts of acrylic acid and 2 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 10 parts of xylene and 10 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 1.5 hours. A resin solution called Varnish C having 50.0% solids, a viscosity of 6.5 poise and a resin acid number of 150 was obtained.
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Synthesis routes and methods III

Procedure details

A mixture of 64 parts of xylene and 16 parts of n-butanol was heated to 90° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 25.0 parts of isobutyl methacrylate, 33.0 parts of ethyl acrylate, 22.7 parts of methyl methacrylate, 19.3 parts of acrylic acid and 2 parts of azobisisobutyronitrile at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of azobisisobutyronitrile in 16 parts of xylene and 4 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish D having 49.5% solids, a viscosity of 7.8 poise and a resin acid number of 150 was obtained.
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Synthesis routes and methods IV

Procedure details

A mixture of 64 parts of xyylene and 16 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 20.0 parts of isobutyl acrylate, 50.9 parts of ethyl acrylate, 14.1 parts of acrylic acid, 15.0 parts of NK ESTER M-90G and 3 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 4 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 16 parts of xylene and 4 parts of n-butanole was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish F having 50.0% solids, a viscosity of 7.5 poise and a resin acid number of 110 was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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